1,1'-Biphenyl, 2-iodo-2'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2-iodo-2’-methoxy- is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an iodine atom and another by a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- can be synthesized through several methods. One common approach involves the iodination of 2’-methoxybiphenyl using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-iodo-2’-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of catalysts.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various halogenated biphenyls.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Extended biphenyl structures with additional functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2-iodo-2’-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2-iodo-2’-methoxy- depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The iodine and methoxy groups play crucial roles in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Iodobiphenyl: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybiphenyl: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
2-Bromo-2’-methoxybiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 2-iodo-2’-methoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties. This combination allows it to participate in a wider range of reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H11IO |
---|---|
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
1-iodo-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 |
InChI-Schlüssel |
FIUYWQJUCSXGLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.